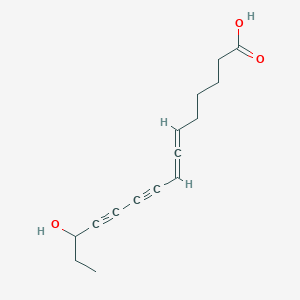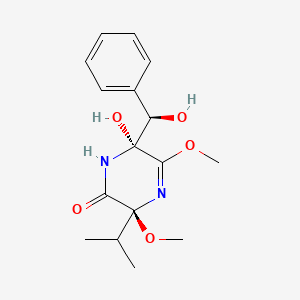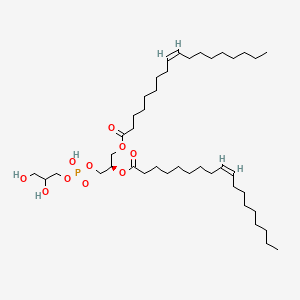
Dioleoylphosphatidylglycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of catalysts such as phospholipase D2 and aquaporin 3 . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7.4 to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and enzyme concentration . The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Dioleoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phosphinic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced alcohols, and substituted phospholipids .
科学的研究の応用
Dioleoylphosphatidylglycerol has a wide range of scientific research applications:
作用機序
The mechanism of action of Dioleoylphosphatidylglycerol involves its interaction with cell membrane receptors and enzymes . It inhibits the production of inflammatory mediators by modulating the activity of toll-like receptor 2 (TLR2) and heat shock protein B4 (HSPB4) . This modulation leads to a reduction in the inflammatory response and has potential therapeutic applications .
類似化合物との比較
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): Similar in structure but lacks the phosphinic acid group.
Dioleoylphosphatidylethanolamine (DOPE): Contains an ethanolamine group instead of a glycerol backbone.
Dioleoylphosphatidylserine (DOPS): Contains a serine group instead of a glycerol backbone.
Uniqueness
Dioleoylphosphatidylglycerol is unique due to its phosphinic acid group, which imparts distinct chemical and biological properties . This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
特性
分子式 |
C42H79O10P |
|---|---|
分子量 |
775 g/mol |
IUPAC名 |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |
InChIキー |
DSNRWDQKZIEDDB-GCMPNPAFSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
同義語 |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


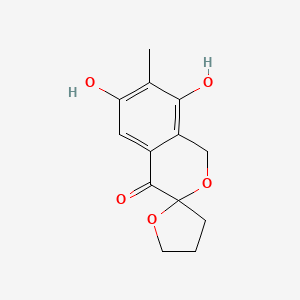
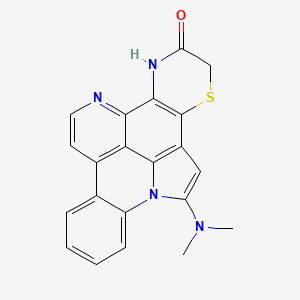
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)
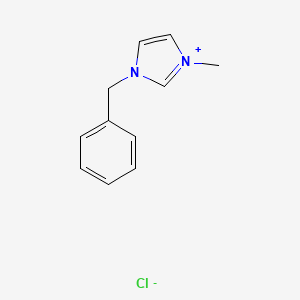
![(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1249080.png)
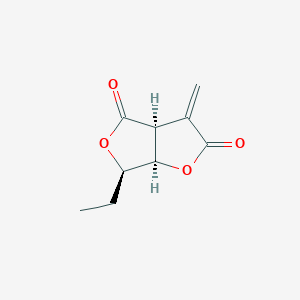
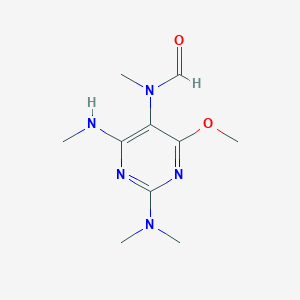
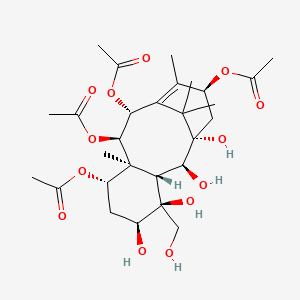
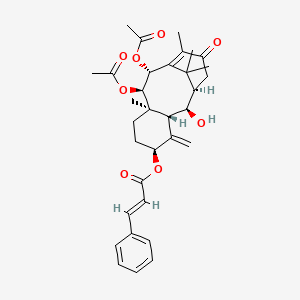

![Imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B1249087.png)
